4-ForMyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Electrochemistry

Field: Electrochemistry

Application in Biotechnology

Field: Biotechnology

Application in Chemical Synthesis

Field: Chemical Synthesis

Summary: Ethyl 2-methyl propanoate and its derivatives have been used in various chemical synthesis processes.

Application in Plastic Production

Field: Industrial Chemistry

Results: The synthesis of MP and MMA precursors through a reversible CO2 capture approach involving an organic superbase was reported.

Application in Bio-based Production

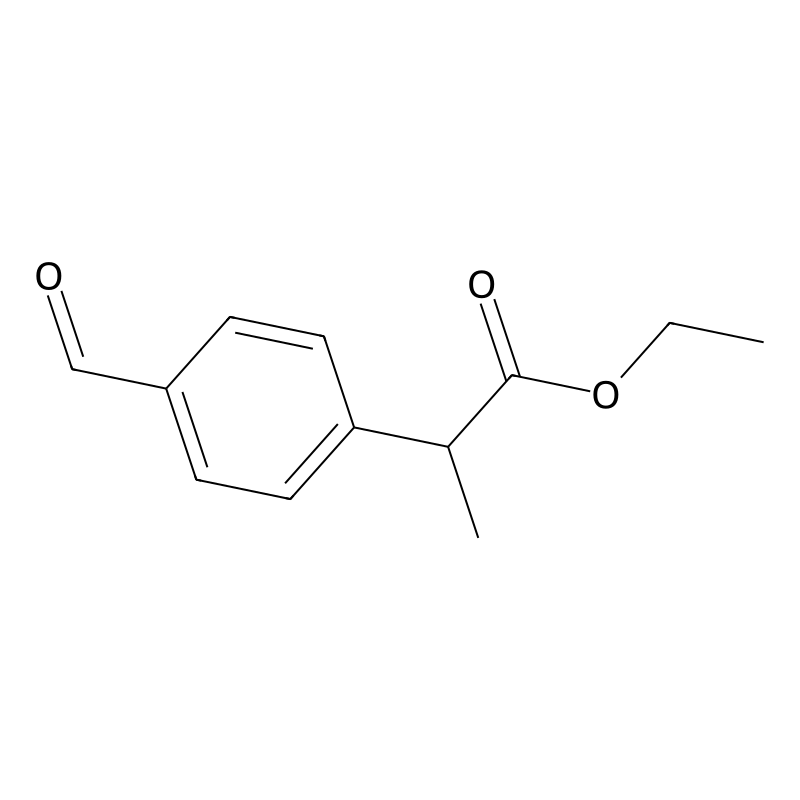

4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, is a compound characterized by its aromatic structure and functional groups. It features a formyl group (-CHO) at the para position of the aromatic ring, an alpha-methyl group, and an ethyl ester functional group. This compound is of interest in various fields due to its unique structural properties and potential biological activities .

There is no current information available regarding a specific mechanism of action for ethyl 2-(p-formylphenyl)propionate in biological systems.

- Esters can be mildly irritating to the skin and eyes.

- Aromatic compounds can have varying degrees of toxicity depending on the specific structure.

- Aldehydes can be flammable and may irritate the respiratory system.

- Nucleophilic Addition: The carbonyl carbon of the formyl group can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ethyl ester can be hydrolyzed to yield 4-formyl-alpha-methyl-benzeneacetic acid and ethanol.

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.

These reactions are crucial for synthesizing derivatives and exploring the compound's reactivity .

Research indicates that 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester exhibits various biological activities. Its structure suggests potential anti-inflammatory and analgesic properties, making it a candidate for pharmacological studies. Additionally, compounds with similar structures have shown antimicrobial activity, indicating that this compound may also possess similar effects .

Several synthetic routes can be employed to produce 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester:

- Condensation Reaction: A common method involves the condensation of alpha-methyl-benzeneacetic acid with an appropriate aldehyde under acidic conditions.

- Esterification: The corresponding carboxylic acid can be reacted with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

- Formylation: Utilizing formylating agents like paraformaldehyde in the presence of suitable catalysts can introduce the formyl group into the aromatic ring.

These methods allow for varying degrees of control over yield and purity, making them suitable for laboratory synthesis .

4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester has potential applications in:

- Pharmaceutical Development: Due to its possible anti-inflammatory and antimicrobial properties, it may serve as a lead compound in drug discovery.

- Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

- Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry .

Several compounds share structural similarities with 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzeneacetic Acid Ethyl Ester | C₁₀H₁₂O₂ | Lacks formyl group; simpler structure |

| 4-Chloro-alpha-formyl-benzeneacetic Acid Ethyl Ester | C₁₁H₁₁ClO₃ | Contains chlorine; potential for different reactivity |

| Racemic 2-(4-Formylphenyl)propionic Acid Ethyl Ester | C₁₂H₁₄O₃ | Similar functional groups; different stereochemistry |

The uniqueness of 4-formyl-alpha-methyl-benzeneacetic acid ethyl ester lies in its specific arrangement of functional groups, which may confer distinct biological activities compared to these similar compounds .